molecular formula C8H13N3O2 B13565870 9-(Azidomethyl)-5,8-dioxaspiro[3.5]nonane

9-(Azidomethyl)-5,8-dioxaspiro[3.5]nonane

Cat. No.: B13565870
M. Wt: 183.21 g/mol
InChI Key: ZTYJFDWPIYBDQM-UHFFFAOYSA-N
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Description

9-(Azidomethyl)-5,8-dioxaspiro[35]nonane is a unique organic compound characterized by its spirocyclic structure, which includes an azidomethyl group and two oxygen atoms within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Azidomethyl)-5,8-dioxaspiro[3.5]nonane typically involves the reaction of a suitable precursor with sodium azide under controlled conditions. One common method involves the use of 9-chloromethyl-5,8-dioxaspiro[3.5]nonane as the starting material. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the chlorine atom with the azide group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

9-(Azidomethyl)-5,8-dioxaspiro[3.5]nonane can undergo various chemical reactions, including:

    Substitution Reactions: The azide group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Substitution: Sodium azide in DMF at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation with palladium on carbon.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes for Huisgen cycloaddition.

Major Products

    Substitution: Formation of various substituted spiro compounds.

    Reduction: Formation of 9-(Aminomethyl)-5,8-dioxaspiro[3.5]nonane.

    Cycloaddition: Formation of 1,2,3-triazole derivatives.

Scientific Research Applications

9-(Azidomethyl)-5,8-dioxaspiro[3.5]nonane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 9-(Azidomethyl)-5,8-dioxaspiro[3.5]nonane largely depends on the specific application and the chemical reactions it undergoes. For example, in bioconjugation, the azide group can react with alkynes to form stable triazole linkages through the Huisgen cycloaddition reaction. This reaction is often catalyzed by copper(I) ions and proceeds via a concerted mechanism involving the formation of a five-membered ring transition state.

Comparison with Similar Compounds

Similar Compounds

    9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane: Similar spirocyclic structure but with a methyl group instead of an azidomethyl group.

    2-Oxa-7-azaspiro[3.5]nonane: Contains an oxygen and nitrogen atom within the spirocyclic ring but lacks the azidomethyl group.

Uniqueness

9-(Azidomethyl)-5,8-dioxaspiro[3.5]nonane is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and potential for various chemical transformations. This makes it a valuable compound for applications requiring specific functionalization, such as click chemistry and bioconjugation.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

9-(azidomethyl)-5,8-dioxaspiro[3.5]nonane

InChI

InChI=1S/C8H13N3O2/c9-11-10-6-7-8(2-1-3-8)13-5-4-12-7/h7H,1-6H2

InChI Key

ZTYJFDWPIYBDQM-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(OCCO2)CN=[N+]=[N-]

Origin of Product

United States

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